molecular formula C32H40ClNO2 B8464117 4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride CAS No. 43076-44-4

4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride

Cat. No. B8464117
M. Wt: 506.1 g/mol
InChI Key: IIYRCIWQBYASFL-UHFFFAOYSA-N
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Patent
US03965257

Procedure details

A mixture of 107 g (0.4 mole) of α,α -diphenyl-4-piperidinemethanol, 105 g (0.44 mole) of 4' -tert-butyl-4-chlorobutyrophenone, 70 g (0.7 mole) of potassium bicarbonate, and a small amount of potassium iodide in 600 ml of toluene was refluxed and stirred for 21/2 days then filtered. The filtrate was treated with charcoal, filtered through celite then treated with ethereal HCl. The resulting solid was recrystallized from methanol and isopropyl alcohol to give the desired product, M.P. 234°-235° C.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
desired product

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:21]([C:25]1[CH:30]=[CH:29][C:28]([C:31](=[O:36])[CH2:32][CH2:33][CH2:34][Cl:35])=[CH:27][CH:26]=1)([CH3:24])([CH3:23])[CH3:22].C(=O)(O)[O-].[K+].[I-].[K+]>C1(C)C=CC=CC=1>[ClH:35].[C:21]([C:25]1[CH:26]=[CH:27][C:28]([C:31](=[O:36])[CH2:32][CH2:33][CH2:34][N:12]2[CH2:13][CH2:14][CH:9]([C:7]([OH:8])([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH2:10][CH2:11]2)=[CH:29][CH:30]=1)([CH3:24])([CH3:23])[CH3:22] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1CCNCC1)C1=CC=CC=C1
Name
Quantity
105 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
Name
Quantity
70 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 21/2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
then treated with ethereal HCl
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from methanol and isopropyl alcohol

Outcomes

Product
Details
Reaction Time
2 d
Name
desired product
Type
product
Smiles
Cl.C(C)(C)(C)C1=CC=C(C=C1)C(CCCN1CCC(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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